2-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid
CAS No.: 919990-88-8
Cat. No.: VC17288341
Molecular Formula: C10H9N3O2
Molecular Weight: 203.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 919990-88-8 |
|---|---|
| Molecular Formula | C10H9N3O2 |
| Molecular Weight | 203.20 g/mol |
| IUPAC Name | 2-cyclopropyl-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid |
| Standard InChI | InChI=1S/C10H9N3O2/c14-10(15)7-2-1-5-13-9(7)11-8(12-13)6-3-4-6/h1-2,5-6H,3-4H2,(H,14,15) |
| Standard InChI Key | HKIPOCMPXMNSHA-UHFFFAOYSA-N |
| Canonical SMILES | C1CC1C2=NN3C=CC=C(C3=N2)C(=O)O |
Introduction
2-Cyclopropyl- triazolo[1,5-a]pyridine-8-carboxylic acid is a synthetic organic compound that belongs to the class of triazolopyridines. This compound features a unique structural combination of a cyclopropyl group attached to a triazole ring fused to a pyridine structure, with a carboxylic acid moiety at the 8-position. The presence of these functional groups contributes to its diverse chemical properties and potential biological activities.
Synthesis Methods
The synthesis of 2-Cyclopropyl- triazolo[1,5-a]pyridine-8-carboxylic acid typically involves multi-step reactions starting from appropriate precursors. While specific synthesis routes for this exact compound are not detailed in the available literature, similar triazolopyridine derivatives are often synthesized through cyclization reactions involving pyridine and triazole precursors .
Related Compounds
Several compounds share structural similarities with 2-Cyclopropyl- triazolo[1,5-a]pyridine-8-carboxylic acid. Notable examples include:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume